3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride
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Overview
Description
“3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O2S•HCl and a molecular weight of 259.71 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiadiazol ring attached to an alanine molecule via a carbon atom . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the amino group of the alanine.Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound exhibited promising photophysical and photochemical properties, including high singlet oxygen quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Desai and Parekh (2021) investigated alanine derivatives for their potential as complex-forming reagents. The study synthesized ligands that formed complexes with first transition series metals, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Desai & Parekh, 2021).
Photophysical Properties Study
Guzow et al. (2013) synthesized 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives to study their solvatochromic properties in different solvents. These compounds, particularly interesting for their solvatochromism dependent on nitrogen atom substituents, offer insights into polarity microenvironments, which is crucial for biophysical applications (Guzow et al., 2013).
Novel Antitumor Applications
Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumour 2-(4-aminophenyl)benzothiazoles. These prodrugs, designed to improve water solubility and bioavailability, retained selective antitumor activity and showed promising results in vitro against sensitive cell lines, marking a significant step in cancer therapy development (Bradshaw et al., 2002).
Metal Ion Sensing
Ferreira, Raposo, and Costa (2018) synthesized heterocyclic amino acids, including furyl-benzoxazol-5-yl-L-alanines, as fluorescent reporters for transition metals. These compounds demonstrated sensitivity to several transition metal cations, such as Co2+, Cu2+, Zn2+, and Ni2+, highlighting their potential use as bioinspired fluorescent reporters for metal ion sensing in environmental, medicinal, and analytical applications (Ferreira, Raposo, & Costa, 2018).
Future Directions
The future directions for “3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride” could involve further exploration of its potential biological activities. Benzothiadiazole derivatives have shown promise in antimicrobial and anticancer research , suggesting potential future applications in these areas.
properties
IUPAC Name |
2-amino-3-(2,1,3-benzothiadiazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKSUEWIBXVAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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